Cas no 92449-39-3 (6-chloroquinolin-2(1H)-one)

6-chloroquinolin-2(1H)-one 化学的及び物理的性質

名前と識別子

-

- 6-chloroquinolin-2(1H)-one

- 6-chloro-4aH-quinolin-2-one

- 92449-39-3

- AKOS028109707

- 2(1H)-Quinolinone, 6-chloro-, potassium salt

- DB-125831

- potassium salt of 6-chloro-2-hydroxyquinoline

-

- インチ: InChI=1S/C9H6ClNO.K/c10-7-2-3-8-6(5-7)1-4-9(12)11-8;/h1-5H,(H,11,12);

- InChIKey: RLYWGQXBAISPGM-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C=CC(=O)N2)C=C1Cl.[K]

計算された属性

- せいみつぶんしりょう: 217.9774980g/mol

- どういたいしつりょう: 217.9774980g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 227

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1Ų

6-chloroquinolin-2(1H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281840-5g |

6-chloro-2(1H)-Quinolinone, potassium salt (1:1) |

92449-39-3 | 98% | 5g |

¥432.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281840-25g |

6-chloro-2(1H)-Quinolinone, potassium salt (1:1) |

92449-39-3 | 98% | 25g |

¥1723.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281840-100g |

6-chloro-2(1H)-Quinolinone, potassium salt (1:1) |

92449-39-3 | 98% | 100g |

¥5180.00 | 2024-04-25 |

6-chloroquinolin-2(1H)-one 関連文献

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

8. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

6-chloroquinolin-2(1H)-oneに関する追加情報

Introduction to 6-chloroquinolin-2(1H)-one (CAS No. 92449-39-3) and Its Recent Applications in Chemical Biology

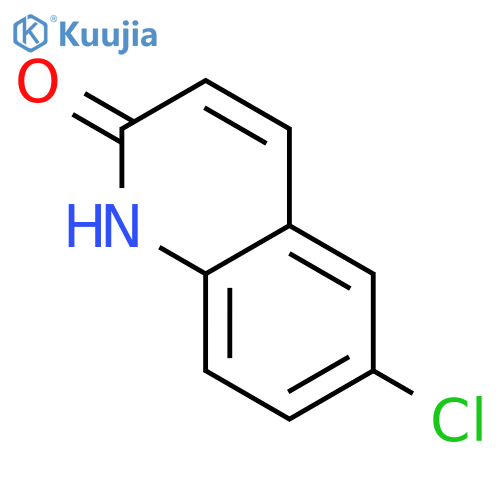

6-chloroquinolin-2(1H)-one, identified by the chemical abstracts service number 92449-39-3, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and pharmacological potential. This compound belongs to the quinoline derivatives, a class of molecules widely recognized for their biological activities, including antimicrobial, antimalarial, and anticancer properties. The presence of a chlorine substituent at the 6-position and a carbonyl group at the 2-position enhances its reactivity, making it a valuable scaffold for medicinal chemistry investigations.

The structural motif of 6-chloroquinolin-2(1H)-one facilitates various chemical modifications, enabling the synthesis of novel derivatives with tailored biological functions. Quinoline derivatives have been extensively studied for their ability to interact with biological targets such as enzymes and receptors, often leading to therapeutic effects. The chlorine atom in 6-chloroquinolin-2(1H)-one serves as a handle for further functionalization, allowing chemists to explore different substitution patterns and derivatization strategies.

In recent years, there has been a surge in research focusing on quinoline-based compounds due to their demonstrated efficacy against drug-resistant pathogens. For instance, derivatives of 6-chloroquinolin-2(1H)-one have been investigated for their potential in combating multidrug-resistant bacteria. The carbonyl group at the 2-position can be further modified to introduce hydroxyl or amine functionalities, which can enhance binding affinity to bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription, making them prime targets for antimicrobial therapy.

Moreover, the quinoline scaffold has shown promise in anticancer research. Studies have demonstrated that certain derivatives of 6-chloroquinolin-2(1H)-one can inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. For example, modifications at the 3-position or 4-position of the quinoline ring can lead to compounds that selectively target cancer-specific enzymes or receptors. The chlorine substituent at the 6-position can also be leveraged to enhance solubility or metabolic stability, which are crucial factors for drug development.

The synthesis of 6-chloroquinolin-2(1H)-one typically involves multi-step organic reactions starting from readily available precursors such as 2-hydroxyquinoline. Chlorination can be achieved using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), providing a straightforward route to the desired product. The reaction conditions can be optimized to ensure high yield and purity, which are essential for subsequent biological evaluations.

Recent advancements in computational chemistry have further accelerated the discovery of novel derivatives of 6-chloroquinolin-2(1H)-one. Molecular docking studies allow researchers to predict binding interactions between the compound and biological targets with high precision. This approach has been instrumental in identifying lead compounds that exhibit potent activity against disease-causing pathogens. Additionally, virtual screening techniques enable the rapid evaluation of large libraries of derivatives, streamlining the drug discovery process.

In clinical settings, compounds derived from 6-chloroquinolin-2(1H)-one have been tested in preclinical models for their therapeutic efficacy. Preclinical studies have shown that certain derivatives exhibit significant anti-inflammatory properties by modulating immune responses. These findings suggest potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. Furthermore, some derivatives have demonstrated neuroprotective effects in animal models, indicating their possible use in neurodegenerative disorders like Alzheimer's disease or Parkinson's disease.

The versatility of 6-chloroquinolin-2(1H)-one as a pharmacophore underscores its importance in modern drug discovery. By leveraging its structural features, chemists can design molecules with improved pharmacokinetic profiles and reduced side effects. For instance, incorporating polar functional groups into the quinoline ring can enhance oral bioavailability while minimizing toxicity. Additionally, modifications aimed at increasing metabolic stability can prolong the half-life of active compounds in vivo.

Future research directions may focus on exploring new synthetic methodologies for 6-chloroquinolin-2(1H)-one derivatives that are more sustainable and environmentally friendly. Green chemistry principles can be applied to develop catalytic processes that minimize waste and energy consumption without compromising yield or purity. Such innovations would align with global efforts to promote sustainable pharmaceutical manufacturing practices.

Overall,6-chloroquinolin-2(1H)-one (CAS No. 92449-39-3) represents a promising scaffold for developing next-generation therapeutics across multiple disease areas. Its unique structural features and biological activities make it an attractive candidate for further investigation by academic researchers and pharmaceutical companies alike.

92449-39-3 (6-chloroquinolin-2(1H)-one) 関連製品

- 1904197-23-4(2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide)

- 1640848-71-0((R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride)

- 1369895-97-5(2-(tert-Butoxy)-3-methylaniline)

- 2138546-21-9(2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-sulfonyl fluoride)

- 3236-71-3(9,9-Bis (4-Hydroxyphenyl) Fluorene)

- 209163-25-7(Fmoc-(R,S)-3-1-carboxymethyl-2-valerolactame)

- 1305324-92-8(2-(tert-Butyl)oxazolo4,5-cpyridine-7-carboxylic acid)

- 1805490-34-9(Ethyl 2-cyano-5-formyl-4-methylbenzoate)

- 896317-99-0(7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)

- 2173996-60-4(5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride)